MIK665, also known as S64315, is a potent and selective inhibitor of the Myeloid Cell Leukemia 1 (MCL-1) protein, a key regulator of apoptosis. [, , , ] Belonging to the class of BH3 mimetics, MIK665 exhibits promising anti-tumor activity in various hematological malignancies, including Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and lymphoma. [, , , ] MIK665 acts by binding to the BH3 binding groove of MCL-1, mimicking the action of pro-apoptotic BH3-only proteins, thereby promoting apoptosis in MCL-1-dependent cancer cells. [, , , ]
Chemical Name: MIK665 []
Mechanism of Action
MCL-1 Inhibition: MIK665 selectively binds to MCL-1 with sub-nanomolar affinity (Ki = 0.048 nM), demonstrating high specificity for MCL-1 over other anti-apoptotic BCL-2 family members. [] This binding disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM, BAK, and BAX, thereby releasing these proteins to initiate apoptosis. [, , ]
Apoptosis Induction: By inhibiting MCL-1, MIK665 promotes the activation of the intrinsic apoptosis pathway. [] This activation leads to increased caspase activity, particularly caspase-3, and subsequent cleavage of PARP, a hallmark of apoptosis. [, ]
Synergistic Effects: MIK665 demonstrates enhanced anti-tumor activity when combined with other BH3 mimetics, such as BCL-2 inhibitors like venetoclax and BCL201/S55746. [, , , , , ] This synergy arises from the simultaneous targeting of multiple anti-apoptotic proteins, overcoming potential resistance mechanisms and leading to more robust apoptosis induction. [, ]
Applications
Acute Myeloid Leukemia (AML): MIK665 demonstrates potent anti-tumor activity against various AML cell lines and patient-derived xenograft models, including those with FLT3-ITD mutations. [, , , ] Notably, combining MIK665 with FLT3 inhibitors like midostaurin exhibits synergistic effects, enhancing apoptosis induction and tumor regression. []
Multiple Myeloma (MM): MIK665 exhibits promising activity in MM models, particularly in combination with BCL-2 inhibitors, leading to durable anti-tumor responses. [, ]
Lymphoma: MIK665 displays efficacy against various lymphoma models, including diffuse large B-cell lymphoma (DLBCL), and shows synergistic activity when combined with BCL-2 inhibitors. [, , , ]
Melanoma: Studies suggest the potential of MIK665 in treating melanoma, particularly in combination with BCL-2 inhibitors, demonstrating efficacy against various melanoma cell lines, including those difficult-to-treat and those without BRAF-V600E/K mutations. [, , , ]
Senescent Cell Elimination: Research indicates the potential of MIK665 in selectively eliminating senescent cells, especially when combined with other BH3 mimetics. [] This application holds promise for treating age-related diseases associated with senescent cell accumulation. []
Future Directions
Clinical Development: MIK665 is currently under investigation in phase 1 clinical trials for AML, MDS, MM, and lymphoma. [] Future research should focus on evaluating the safety, efficacy, and optimal dosing strategies of MIK665 in these hematological malignancies.
Combination Therapies: Investigating the therapeutic potential of MIK665 in combination with other anti-cancer agents, including chemotherapy, targeted therapies, and immunotherapy, is crucial. [, ] This exploration could lead to more effective treatment regimens for various hematological malignancies.
Related Compounds
S63845
Compound Description: S63845 is a potent and selective Myeloid cell leukemia sequence 1 (Mcl-1) inhibitor. [] It binds to the BH3 binding groove of Mcl-1, preventing its interaction with pro-apoptotic proteins and thereby promoting apoptosis. [] S63845 has demonstrated synergistic antitumor activity in combination with FLT3 inhibitors in preclinical models of FLT3-ITD AML. []
Relevance: S63845 is structurally related to MIK665 and served as a predecessor in its development. [] MIK665 exhibits improved potency compared to S63845. [] Both compounds target Mcl-1 and have been investigated for their synergistic potential in combination with other anti-cancer agents.
Venetoclax (ABT-199)
Compound Description: Venetoclax is a selective inhibitor of B-cell lymphoma-2 (Bcl-2), another anti-apoptotic protein. [] It is a BH3 mimetic that has been approved for treating relapsed or refractory Chronic Lymphocytic Leukemia. []
Relevance: Venetoclax targets a different anti-apoptotic protein than MIK665, but both are members of the Bcl-2 family. [] Combining MIK665 with Venetoclax has shown synergistic antitumor activity in various hematological malignancies. [] This synergistic effect arises from targeting multiple anti-apoptotic proteins simultaneously.
BCL201 (S55746)
Compound Description: BCL201 is a novel and potent BH3 mimetic that selectively inhibits Bcl-2. []
Relevance: Similar to Venetoclax, BCL201 targets Bcl-2 while MIK665 targets Mcl-1. [] The combination of MIK665 and BCL201 exhibits strong synergistic antitumor activity in several hematological malignancies. [] This highlights the therapeutic potential of targeting both Bcl-2 and Mcl-1 for enhanced efficacy.
Navitoclax
Compound Description: Navitoclax is a BH3-mimetic that targets Bcl-2 family proteins. [, ]
Relevance: Although Navitoclax targets the Bcl-2 family similar to MIK665, it is less selective and inhibits multiple family members. [, ] Combining Navitoclax with MIK665 has shown synergistic effects in killing difficult-to-treat melanoma cells, suggesting potential therapeutic benefits. [, ]
HDM201
Compound Description: HDM201 is a selective small molecule inhibitor of the interaction between p53 and Hdm2. [] This inhibition stabilizes p53, a tumor suppressor protein, and leads to the expression of pro-apoptotic molecules. []
Relevance: While HDM201 targets a different pathway than MIK665, both compounds ultimately converge on promoting apoptosis. [] Combining MIK665 with HDM201 has demonstrated potent antitumor responses in AML models, suggesting a potential therapeutic advantage for this combination. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MK-8722 is a potent pan-AMPK activator. MK-8722 improves glucose homeostasis but induces cardiac hypertrophy. In rodents and rhesus monkeys, MK-8722-mediated AMPK activation in skeletal muscle induced robust, durable, insulin-independent glucose uptake and glycogen synthesis, with resultant improvements in glycemia and no evidence of hypoglycemia. These effects translated across species, including diabetic rhesus monkeys, but manifested with concomitant cardiac hypertrophy and increased cardiac glycogen without apparent functional sequelae.
MK-8998 is a T type calcium channel antagonist potentially for the treatment of schizophrenia. MK-8998 was not effective in treating acutely psychotic inpatients with schizophrenia, as measured by PANSS score at week 4.
MK-912 is a potent new selective alpha 2-adrenergic receptor antagonist that is active orally, to study the effect of short-term, selective alpha 2-blockade on fasting plasma glucose (FPG) and pancreatic islet function in non-insulin-dependent diabetes (NIDDM).
3-[3-(tert-butylsulfanyl)-1-(4-chlorobenzyl)-5-(propan-2-yl)-1H-indol-2-yl]-2,2-dimethylpropanoic acid is a member of the class of indoles that is 1H-indole substituted by a isopropyl group at position 5, a tert-butylsulfanediyl group at position 3, a 4-chlorobenzyl group at position 1 and a 2-carboxy-2-methylpropyl group at position 2. It acts as an inhibitor of arachidonate 5-lipoxygenase. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antineoplastic agent and a leukotriene antagonist. It is an aryl sulfide, a member of indoles, a monocarboxylic acid and a member of monochlorobenzenes. MK-886 is an experimental inhibitor of leukotriene synthesis.
MK-9470 is a selective, high affinity inverse agonist that has been used to image the cannabinoid receptor type 1 in human brain in healthy and disease states. It also a fluorine-18-labeled positron emission tomography (PET) radiotracer [(18) F].
MK-996, also known as L-159282, is a potent, orally active, highly selective, nonpeptide angiotensin II (AII) receptor antagonist. The duration of antihypertensive activity of MK-996 is similar to enalapril and shorter than losartan at the doses tested. Additionally, in the rat MK-996 does not potentiate the vasodepressor response to bradykinin and completely prevents the ability of AII to stimulate an increase in plasma levels of aldosterone. Therefore, MK-996 is a potent, orally active, nonpeptide AII receptor antagonist with a long duration of action, little species variability, and anti-hypertensive activity.
MKC-3946 is an inhibitor of inositol-requiring enzyme 1α (IRE1α). It inhibits basal XBP1 splicing, a marker of IRE1α activity, in RPMI 8226 multiple myeloma cells in a concentration-dependent manner. MKC-3946 also inhibits XBP1 splicing induced by endoplasmic reticulum (ER) stress and reduces expression of the XBP1 target genes SEC61A1, p58IPK, and ERdj4 in RPMI 8226 cells. In vitro, it is cytotoxic to multiple myeloma cell lines but has no effect on normal mononuclear cells. In vivo, MKC-3946 (100 mg/kg) reduces tumor growth and XBP1 splicing in an RPMI 8226 mouse xenograft model. MKC3946 is a potent and soluble IRE1α inhibitor. MKC-3946 blocks XBP1 mRNA splicing and exhibits cytotoxicity against AML cells.